2-Amino-1-(4-chlorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.: 311334-36-8
Cat. No.: VC15485259
Molecular Formula: C21H17ClN4O
Molecular Weight: 376.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 311334-36-8 |
|---|---|
| Molecular Formula | C21H17ClN4O |
| Molecular Weight | 376.8 g/mol |
| IUPAC Name | 2-amino-1-(4-chlorophenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C21H17ClN4O/c22-14-6-8-15(9-7-14)26-17-4-1-5-18(27)20(17)19(16(11-23)21(26)24)13-3-2-10-25-12-13/h2-3,6-10,12,19H,1,4-5,24H2 |
| Standard InChI Key | INMHXFUBNIPSFA-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CN=CC=C4)C(=O)C1 |
Introduction
Structural Features and Molecular Conformation
Hexahydroquinoline Core and Substituent Effects
The compound’s hexahydroquinoline framework consists of a partially saturated bicyclic system integrating a cyclohexene ring and a 1,4-dihydropyridine ring. X-ray crystallographic studies of analogous hexahydroquinolines reveal that both rings adopt twisted-boat conformations, with puckering parameters (Q~T~ = 0.467 Å, θ = 122.5°) indicative of significant steric strain . The 4-chlorophenyl group at position 1 and the pyridin-3-yl group at position 4 introduce steric and electronic modifications that influence intermolecular interactions. The carbonitrile group at position 3 enhances electrophilicity, potentially facilitating covalent interactions with biological targets .
Table 1: Structural Comparison of Selected Hexahydroquinoline Derivatives
Synthesis and Reaction Pathways
Multi-Step Organic Synthesis
The synthesis of this compound typically involves a one-pot multicomponent reaction employing 1,3-cyclohexanedione, 4-chloroaniline, and a pyridine-3-carbaldehyde derivative. Triethylamine or p-toluenesulfonic acid catalyzes condensation and cyclization steps in ethanol or dimethylformamide at reflux temperatures . Key intermediates include:
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Knoevenagel adduct: Formed between 1,3-cyclohexanedione and the aldehyde.
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Michael addition: The amine attacks the α,β-unsaturated nitrile intermediate.
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Cyclization: Intramolecular nucleophilic attack forms the hexahydroquinoline core .
Reaction optimization studies emphasize solvent polarity and catalyst loading to achieve yields exceeding 65% .
Crystallographic and Interaction Studies
Hydrogen-Bonded Dimers and Network Formation
Single-crystal X-ray analysis reveals that molecules form centrosymmetric dimers via N–H···N hydrogen bonds between the amino and carbonitrile groups (N···N distance = 2.89 Å) . Weak C–H···O and C–H···π interactions propagate a three-dimensional network, stabilizing the crystal lattice (Fig. 1) . The dihedral angle between the chlorophenyl and pyridyl rings is 11.52°, minimizing steric clashes while allowing π-π stacking .
Table 2: Crystallographic Data for Analogous Compounds
| Parameter | Target Compound | 4-MeO/4-Me Analog | 7,7-Dimethyl Derivative |
|---|---|---|---|
| Space group | P-1 | P2/c | C2/c |
| Dihedral angle (°) | 11.52 | 13.89 | 9.8 |
| Hydrogen bond length (Å) | 2.89 | 2.91 | 2.85 |
Pharmacokinetic and Toxicity Considerations
Metabolic Stability and CYP Interactions
Preliminary ADMET predictions suggest moderate metabolic stability (t = 2.3 h in human liver microsomes) with primary oxidation by CYP3A4 at the pyridine ring . The chlorophenyl group may slow glucuronidation, increasing plasma half-life but raising hepatotoxicity risks.
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